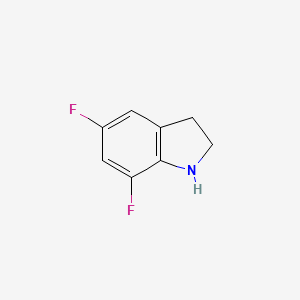

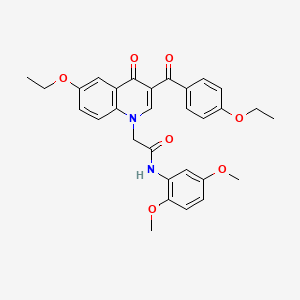

![molecular formula C9H13NO3S B2813826 Cyclopropyl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone CAS No. 1936575-72-2](/img/structure/B2813826.png)

Cyclopropyl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone, also known as CP-47,497, is a synthetic cannabinoid that was first developed by Pfizer in the 1980s. It is a potent agonist of the cannabinoid receptors, with a similar structure to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. CP-47,497 has been studied extensively for its potential therapeutic applications, as well as its effects on the central nervous system.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Cyclopropyl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone and its derivatives are involved in novel synthesis techniques, demonstrating the compound's utility in creating complex molecular architectures. For instance, Stark (2000) described a novel synthesis method for ciproxifan, a histamine H3 receptor antagonist, showcasing the chemical's versatility in creating pharmacologically relevant compounds without the need for chromatographic purification steps, resulting in good yields (Stark, 2000). Similarly, Stevens and Kimpe (1996) developed a method for synthesizing 2-Azabicyclo[2.1.1]hexanes, highlighting the chemical's role in generating structures with potential antifeedant properties (Stevens & Kimpe, 1996).

Application in Drug Design and Synthesis

The compound's derivatives have shown promise in drug design and synthesis. Mollet, D’hooghe, and Kimpe (2012) explored the synthesis of bicyclic tetrahydrofuran-fused β-lactams, indicating the potential of these structures in the field of drug design by providing a convenient alternative for the preparation of compounds with promising biological activities (Mollet, D’hooghe, & Kimpe, 2012).

Contributions to Molecular Biology and Chemistry

Research by Filatov et al. (2017) demonstrated the synthesis of 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, showcasing the utility of cyclopropyl derivatives in creating complex oxindole structures through one-pot three-component reactions. This work emphasizes the compound's role in enabling the efficient generation of structures with potential applications in molecular biology and chemistry (Filatov et al., 2017).

Advancements in Antimicrobial Agents

Dwivedi et al. (2005) reported the synthesis of aryloxyphenyl cyclopropyl methanones as a new class of anti-mycobacterial agents, demonstrating the chemical's contribution to the development of novel antimicrobial agents with significant activity against M. tuberculosis. This research highlights the potential of cyclopropyl derivatives in addressing global health challenges related to infectious diseases (Dwivedi et al., 2005).

properties

IUPAC Name |

cyclopropyl-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c11-9(6-1-2-6)10-4-8-3-7(10)5-14(8,12)13/h6-8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWXLJWDBFKZFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CC3CC2CS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

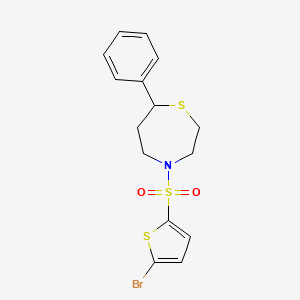

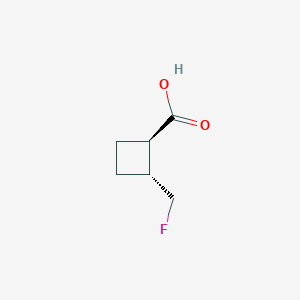

![N-benzyl-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2813743.png)

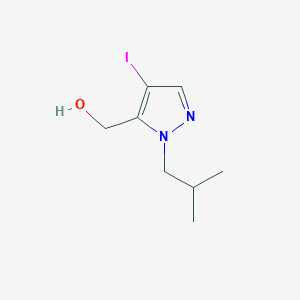

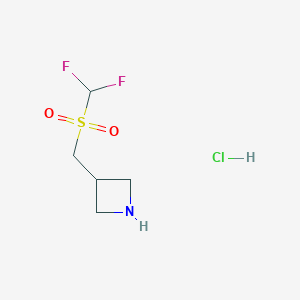

![2-Methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2813747.png)

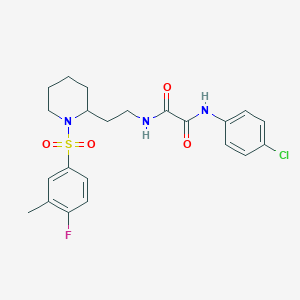

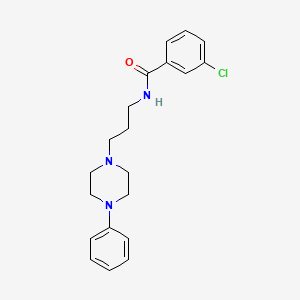

![5-Oxo-5-{3-oxo-2-[2-oxo-2-(phenethyloxy)ethyl]-1-piperazinyl}pentanoic acid](/img/structure/B2813758.png)

![4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-ethoxy-5-iodobenzoic acid](/img/structure/B2813760.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2813761.png)

![(E)-N-(4-acetamidophenyl)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2813764.png)